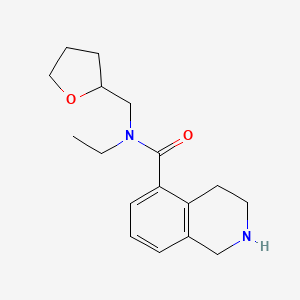
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide, also known as E-2 or E-2-carboxamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has been shown to activate the protein kinase B (AKT) pathway, which is involved in cell survival and growth. N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has also been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anticancer properties, N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has also been shown to have anti-inflammatory effects. N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide can inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the immune response. N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide in lab experiments is its specificity. N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has been shown to have a high affinity for its target proteins, which can make it a useful tool for studying specific signaling pathways. However, one limitation of using N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Future Directions
There are many potential future directions for research on N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide. One area of interest is in the development of new derivatives of N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide that may have improved solubility and bioavailability. Another area of interest is in the study of the long-term effects of N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide on cells and tissues. Finally, N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide may have potential applications in the treatment of other neurological disorders, such as Alzheimer's disease, and further research is needed to explore these possibilities.
Synthesis Methods
The synthesis of N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide involves a multi-step process that begins with the reaction of 1,2,3,4-tetrahydroisoquinoline with ethyl chloroformate to form N-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate. This intermediate is then reacted with oxirane to yield N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide. The overall yield of this synthesis method is around 30%.
Scientific Research Applications
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in the study of neurological disorders such as Parkinson's disease. N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has been shown to have neuroprotective properties and can prevent the death of dopaminergic neurons, which are the cells that are lost in Parkinson's disease. N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-19(12-14-6-4-10-21-14)17(20)16-7-3-5-13-11-18-9-8-15(13)16/h3,5,7,14,18H,2,4,6,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIHMXWAYOXQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCO1)C(=O)C2=CC=CC3=C2CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B6631581.png)


![5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)

![2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)

![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)




![2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B6631684.png)
